2,4-Dioxo vs. 2-Thioxo Core Structure: Definitive MS Fragmentation Evidence Distinguishing M5 from M1
In high-resolution LC-MS/MS analysis, Enzalutamide metabolite M5 exhibits a characteristic fragment ion at m/z 390.083, which is 16 Da smaller than the corresponding fragment ion of M1 (enzalutamide carboxylic acid) at m/z 406.048 [1]. This mass difference corresponds to the substitution of sulfur (32 Da) by oxygen (16 Da) in the five-membered heterocycle of the imidazolidinone ring, definitively confirming the 2,4-dioxo structure of M5 versus the 4-oxo-2-thioxo structure retained by M1 [1]. The molecular ion [M-H]⁻ of M5 is m/z 434.076 with elemental composition C₂₀H₁₃F₄N₃O₄, and the compound elutes at a retention time of 11.2 minutes under the reported UPLC/Q-TOF MS conditions [1]. This unique fragmentation signature enables unambiguous differentiation of M5 from all other enzalutamide metabolites in complex biological matrices.
| Evidence Dimension | Mass spectrometric fragment ion (m/z) of the imidazolidinone ring moiety after amide hydrolysis |
|---|---|
| Target Compound Data | m/z 390.083 (M5 fragment ion); precursor [M-H]⁻ at m/z 434.076; RT 11.2 min |
| Comparator Or Baseline | M1 (enzalutamide carboxylic acid, CAS 1242137-15-0): fragment ion at m/z 406.048, precursor [M-H]⁻ at m/z 450.064 |
| Quantified Difference | Δm/z = 16 Da (consistent with S→O substitution in the five-membered heterocycle) |
| Conditions | UPLC/Q-TOF MS; extracted ion chromatograms; metabolite identification in rat urine, feces, and plasma following oral enzalutamide (10 mg/kg) to male Sprague Dawley rats (Jiang et al., 2016) |
Why This Matters
Procurement of authentic M5 reference standard is essential for definitive identification in impurity profiling and metabolite studies because the 16 Da mass shift cannot be resolved by nominal mass instruments alone, and misassignment to M1 would confound pharmacokinetic modeling of the enzalutamide elimination pathway.
- [1] Jiang J, Pang X, Li L, Dai X, Diao X, Chen X, Zhong D, Wang Y, Chen Y. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. 2016;10:2181–2191. doi:10.2147/DDDT.S111352 View Source
